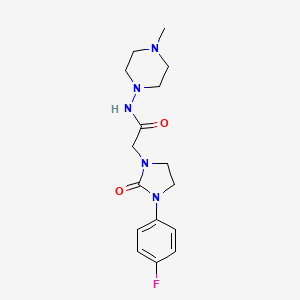
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H22FN5O2 and its molecular weight is 335.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphism Studies
Polymorphism, the ability of a substance to exist in more than one form or crystal structure, is of great interest in the pharmaceutical industry due to its impact on drug solubility and bioavailability. Linezolid, a related oxazolidinone antibiotic that shares structural similarities with the mentioned compound, has been extensively studied for its polymorphic forms. Research has shown that different polymorphic forms of Linezolid, such as form II and form IV, can be characterized by various techniques including X-ray diffraction and NMR, providing insights into the stability and formulation of pharmaceuticals (Maccaroni et al., 2008).
Antimicrobial Activity
Compounds structurally related to 2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide have been synthesized and tested for their antimicrobial properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity, highlighting the potential of such compounds in developing new antimicrobial agents (Sunder & Maleraju, 2013).
Radiolabeling for Imaging
The adaptation of compounds for radiolabeling, as seen with DPA-714 (a compound within the same family as the oxazolidinone derivatives), demonstrates the application of such chemicals in medical imaging, particularly in positron emission tomography (PET). The successful synthesis and application of [18F]DPA-714 for imaging the translocator protein (18 kDa) underscores the potential of related compounds for diagnostic purposes (Dollé et al., 2008).
Novel Antifungal Agents
Research into new classes of antifungal agents is crucial given the rising resistance to existing treatments. Compounds such as 1H-benzoimidazol-2-ylamine derivatives have been explored for their antimicrobial and genotoxic properties, showcasing the diverse biological activities that compounds similar to this compound may possess (Benvenuti et al., 1997).
Drug Delivery Systems
The encapsulation of drugs within polymeric materials for controlled release is another area of application. For instance, Linezolid-loaded poly(ϵ-caprolactone) (PCL) membranes demonstrate how drugs can be efficiently delivered for topical applications. This research suggests that similar compounds could be utilized in developing drug delivery systems with controlled release profiles (Tammaro et al., 2015).
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O2/c1-19-6-9-21(10-7-19)18-15(23)12-20-8-11-22(16(20)24)14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWWBQTIXNHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylbenzyl)-6-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2395236.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)
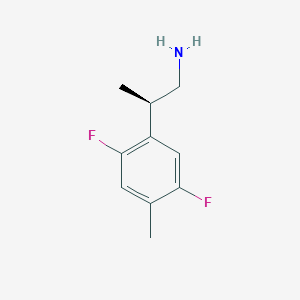
![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)
![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)
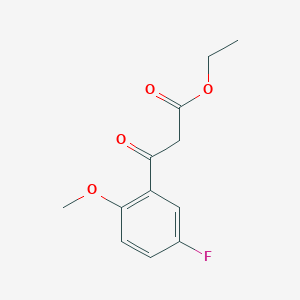
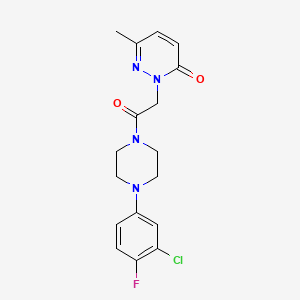
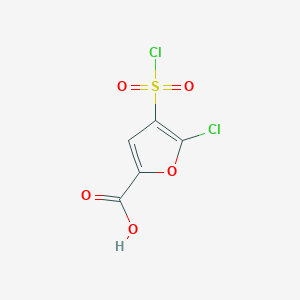
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)


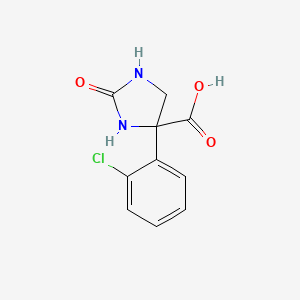
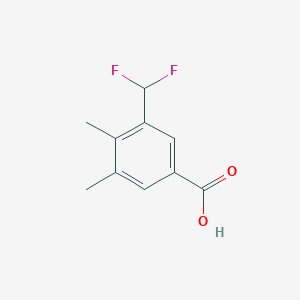
![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)